molecular formula C16H15ClF3N5O2 B2493121 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396807-91-2

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Número de catálogo: B2493121
Número CAS: 1396807-91-2
Peso molecular: 401.77
Clave InChI: NAHYBOVABFDBEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H15ClF3N5O2 and its molecular weight is 401.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Anti-CML Activity : Li et al. (2019) synthesized a series of compounds similar to the queried compound, which showed potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exhibited significant biological activity and reduced protein phosphorylation of the PI3K/Akt signal pathway, indicating their potential as treatments for chronic myeloid leukemia and cancer (Li et al., 2019).

  • Anion Receptor Properties : Amendola et al. (2006) reported that a related compound forms a solution-stable complex with copper(I), which acts as an anion receptor in aprotic media. This receptor can interact with various anions, demonstrating selectivity in the presence of different anion types (Amendola et al., 2006).

  • Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) explored a compound with structural similarities, highlighting its role as an orally active neurokinin-1 receptor antagonist. This work emphasized the compound's potential efficacy in clinical applications related to emesis and depression (Harrison et al., 2001).

  • Chemical Synthesis and Structural Analysis : Research by Jung et al. (2008) focused on the chemical synthesis and X-ray crystallographic structure of a derivative of the compound, providing insights into its chemical behavior and potential for further modification (Jung et al., 2008).

  • Antipsoriatic Effects : Li et al. (2016) investigated a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the queried compound, for their antipsoriatic effects. They found significant antipsoriatic effects in a psoriatic animal model, suggesting potential therapeutic applications (Li et al., 2016).

  • Inhibitors of NF-κB and AP-1 Gene Expression : Palanki et al. (2000) conducted structure-activity relationship studies on similar compounds as inhibitors of NF-κB and AP-1 gene expression, which are transcription factors involved in inflammation and cancer. This research contributes to understanding the compound's potential role in targeting these pathways (Palanki et al., 2000).

  • Anticonvulsant Properties : Siddiqui et al. (2009) synthesized a range of urea compounds, including analogs of the queried compound, and evaluated their anticonvulsant properties. Some compounds showed significant protection in the Maximal Electroshock Seizure (MES) test, indicating their potential as anticonvulsant agents (Siddiqui et al., 2009).

  • PI3 Kinase Inhibition : Chen et al. (2010) synthesized an active metabolite of the potent PI3 kinase inhibitor PKI-179, related to the queried compound. Their work provides insights into the stereoselective synthesis and potential application in inhibiting PI3 kinase, a key player in various cellular processes, including cancer (Chen et al., 2010).

Propiedades

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O2/c17-13-2-1-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-3-5-27-6-4-25/h1-2,7-9H,3-6H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHYBOVABFDBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.